molecular formula C19H17Cl2N3OS B2810788 N-(3,4-dichlorophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-78-7

N-(3,4-dichlorophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2810788
CAS No.: 851131-78-7
M. Wt: 406.33
InChI Key: HCPHRRFFMHKZOB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives

    Studies involve the synthesis of derivatives like N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide, highlighting the methods for creating drug precursors with potential pharmacological activities. The structures of these compounds are confirmed using techniques like NMR, FTIR, MS, and elemental analysis, providing a foundation for understanding their chemical properties and potential applications in drug development (Duran & Canbaz, 2013).

  • Characterization of Compounds

    NMR spectral studies on derivatives including dichlorophenyl and dimethylphenyl acetamides shed light on the influence of substitutions on molecular structure and properties. This research aids in the comprehensive understanding of acetamide derivatives, which could be pivotal for the development of new materials or drugs (Gowda & Gowda, 2007).

Biological Activities

  • Anticancer Activities

    The synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and investigation of their anticancer activities showcase the potential therapeutic applications of these compounds. Selected compounds exhibited reasonable activity against various cancer cell lines, indicating the role of these derivatives in developing new anticancer agents (Duran & Demirayak, 2012).

  • Anticonvulsant Activity

    Research on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives explores their anticonvulsant properties, with some compounds showing promising results against seizures induced by maximal electroshock. This suggests the utility of similar compounds in creating new treatments for epilepsy or other seizure-related disorders (Aktürk et al., 2002).

  • Antibacterial Agents

    The synthesis and characterization of derivatives as antibacterial agents demonstrate the antimicrobial potential of these compounds. By elucidating their structures and evaluating antibacterial activity, these studies contribute to the search for new antibiotics or disinfectants (Ramalingam et al., 2019).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-12-4-3-5-17(13(12)2)24-9-8-22-19(24)26-11-18(25)23-14-6-7-15(20)16(21)10-14/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPHRRFFMHKZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.